molecular formula C34H67NO3 B12726362 N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide CAS No. 208044-65-9

N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide

Cat. No.: B12726362
CAS No.: 208044-65-9
M. Wt: 537.9 g/mol
InChI Key: OABIAYBOCJFLCQ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C34H67NO3 and a molecular weight of 537.9007 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide typically involves the reaction of a long-chain fatty acid with an amine. The reaction conditions often include the use of a catalyst to facilitate the formation of the amide bond. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes involved in lipid metabolism or by interacting with cell membrane components to alter cell signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide can be compared with other long-chain amides, such as N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide and N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide. These compounds share similar chemical structures but differ in the length of their alkyl chains. The unique properties of this compound, such as its specific interactions with biological molecules, make it distinct from its analogs.

Properties

CAS No.

208044-65-9

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-oxo-2-tetradecyloctadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(34(38)35-30-31-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38)

InChI Key

OABIAYBOCJFLCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCCO

Origin of Product

United States

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